![molecular formula C6H6BrNO B182180 2-Bromo-5-methylpyridine 1-oxide CAS No. 19230-58-1](/img/structure/B182180.png)
2-Bromo-5-methylpyridine 1-oxide
Overview
Description
2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the CAS Number: 19230-58-1 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-5-methyl-1-oxidopyridin-1-ium .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylpyridine 1-oxide involves the use of 2-bromo-5-methylpyridine and m-CPBA . The reaction mixture is stirred at room temperature for 20 hours, after which the pH is adjusted to about 9 with a saturated solution of K . The organic layers are then separated and concentrated to give a residue, which is purified by flash silica chromatography eluted with petroleum ether/ethyl acetate (1 : 1) to give 2-bromo-5-methylpyridine 1-oxide .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylpyridine 1-oxide can be represented by the InChI code: 1S/C6H6BrNO/c1-5-2-3-6 (7)8 (9)4-5/h2-4H,1H3 . The InChI key for this compound is PJPYKXAQHIYIFY-UHFFFAOYSA-N .Chemical Reactions Analysis
In one reaction, a solution of 2-bromo-5-methylpyridine 1-oxide in dry THF was added to a solution of z’-PrMgCl.LiCl in THF . The reaction mixture was stirred at -40 C. Dry ZnCl2 was added and the reaction was warmed to room temperature and stirred for 1 hour . 2-Bromo-3-fluoro-6-methylpyridine and Pd (PPh3)4 were added and the reaction mixture was refluxed for 20 hours .Physical And Chemical Properties Analysis
2-Bromo-5-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 188.02 g/mol . The compound has a topological polar surface area of 25.5 Ų . It has a complexity of 99.1 as computed by Cactvs 3.4.8.18 .Scientific Research Applications
Synthesis of Bipyridine and Terpyridine Derivatives
2-Bromo-5-methylpyridine is used as a starting reagent for the synthesis of compounds like 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine . These derivatives have various applications in coordination chemistry and materials science due to their ability to act as ligands for transition metals .
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives are studied for their electronic properties, such as the HOMO-LUMO energy gap, which is indicative of their reactivity and kinetic stability .
Bioevaluation Studies
In bioevaluation studies, derivatives of 2-Bromo-5-methylpyridine are examined for their effects on biological processes like tubulin polymerization at the cellular level .
Optical and Magnetic Properties Research
The compound is used in reactions to study the structure, optical, and magnetic properties of various complexes. For example, reactions with copper nitrate produce complexes that are analyzed for their yield and crystalline structure .
Safety and Hazards
The safety information for 2-Bromo-5-methylpyridine 1-oxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-5-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPYKXAQHIYIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524975 | |
Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19230-58-1 | |
Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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